molecular formula C9H11BrClNO B13082660 (3S)-3-Amino-3-(2-bromo-5-chlorophenyl)propan-1-OL

(3S)-3-Amino-3-(2-bromo-5-chlorophenyl)propan-1-OL

Cat. No.: B13082660
M. Wt: 264.54 g/mol
InChI Key: KAMHDQLJVPSSNE-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(2-bromo-5-chlorophenyl)propan-1-OL is a chiral amino alcohol compound It is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-bromo-5-chlorophenyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-chlorobenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-bromo-5-chlorophenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(3S)-3-Amino-3-(2-bromo-5-chlorophenyl)propan-1-OL has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the effects of chiral amino alcohols on biological systems.

    Industrial Applications: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which (3S)-3-Amino-3-(2-bromo-5-chlorophenyl)propan-1-OL exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chiral center and the substituted phenyl ring can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL: Similar structure but with a fluorine atom instead of chlorine.

    (3S)-3-Amino-3-(2-chloro-5-bromophenyl)propan-1-OL: Similar structure but with the positions of bromine and chlorine swapped.

    (3S)-3-Amino-3-(2-bromo-5-methylphenyl)propan-1-OL: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of (3S)-3-Amino-3-(2-bromo-5-chlorophenyl)propan-1-OL lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms provides opportunities for selective functionalization and derivatization.

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

(3S)-3-amino-3-(2-bromo-5-chlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrClNO/c10-8-2-1-6(11)5-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1

InChI Key

KAMHDQLJVPSSNE-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)[C@H](CCO)N)Br

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CCO)N)Br

Origin of Product

United States

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